molecular formula C12H10N2 B8210098 Harmane-d1

Harmane-d1

Cat. No.: B8210098
M. Wt: 183.23 g/mol
InChI Key: PSFDQSOCUJVVGF-WHRKIXHSSA-N
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Description

Harmane-d1, also known as 1-Methyl-9H-pyrido[3,4-b]indole, is a deuterated form of harmane, a naturally occurring β-carboline alkaloid. Harmane is found in various foods, tobacco smoke, and certain plants like Peganum harmala. It is known for its neurotoxic properties and its ability to induce tremors in humans .

Preparation Methods

Synthetic Routes and Reaction Conditions: Harmane-d1 can be synthesized through the thermolysis of substituted 4-aryl-3-azidopyridines. This method involves the insertion of a nitrene into the C–H bond of the aryl substituent, resulting in the formation of β-carbolines . The reaction typically requires high temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound involves the large-scale synthesis of β-carbolines using similar thermolysis methods. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: Harmane-d1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Harmane-d1 has a wide range of applications in scientific research:

Mechanism of Action

Harmane-d1 exerts its effects through several mechanisms:

Comparison with Similar Compounds

Uniqueness: Harmane-d1 is unique due to its deuterated nature, which can provide insights into the metabolic pathways and mechanisms of action of β-carbolines. The presence of deuterium can also affect the compound’s stability and reactivity, making it a valuable tool in research .

Properties

IUPAC Name

3-deuterio-1-methyl-9H-pyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-7,14H,1H3/i7D
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFDQSOCUJVVGF-WHRKIXHSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC2=C(C(=N1)C)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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